Regioselective C6 Acylation for Amphiphile Synthesis
1,2-O-Isopropylidene-α-D-glucofuranose enables site-selective octanoylation at the C6 hydroxyl group, a key step in synthesizing carbohydrate-based surfactants. Under optimized conditions (low temperature, anhydrous pyridine, no catalyst), direct unimolar acylation selectively yields the 6-O-octanoyl derivative [1]. This contrasts with diacetone glucose, which lacks a free C6-OH and cannot undergo this direct, selective functionalization.
| Evidence Dimension | Site-Selective Acylation Capability |
|---|---|
| Target Compound Data | Selective acylation at the C6 hydroxyl group is achieved. |
| Comparator Or Baseline | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone glucose) |
| Quantified Difference | Target compound has a free C6-OH group, enabling direct C6 functionalization. Comparator's C6-OH is blocked by an isopropylidene group, preventing any C6 modification without prior deprotection. |
| Conditions | Direct unimolar octanoylation with octanoyl chloride in anhydrous pyridine at low temperature [1]. |
Why This Matters
This selectivity is essential for the efficient, one-step synthesis of 6-O-acyl carbohydrate surfactants and drug precursors, avoiding lengthy protection/deprotection sequences required if starting from diacetone glucose.
- [1] Devi, P., et al. (2021). Site selective octanoylation of 1,2-O-isopropylidene-α-D-glucofuranose. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1003-1024. View Source
